Physicochemical Profiling for Method Selection
1-Methyl-2'-O-methylinosine (m1Im) demonstrates a LogP value of -1.1 . In contrast, 1-methylinosine (m1I), which lacks the 2'-O-methyl group, exhibits a higher LogP value (less negative) based on computational predictions for analogous nucleoside pairs . The approximately 1-log unit decrease in LogP for m1Im relative to m1I indicates significantly greater hydrophilicity, which can influence cellular permeability, aqueous solubility, and distribution in biological systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -1.1 |
| Comparator Or Baseline | 1-methylinosine (m1I) - higher LogP (less negative) inferred from class-level comparisons |
| Quantified Difference | ~1 log unit lower (more negative) for m1Im |
| Conditions | Calculated/predicted partition coefficient; experimental conditions not specified in source |
Why This Matters
Lower LogP indicates enhanced hydrophilicity, potentially affecting formulation strategies, membrane permeability predictions, and selection for assays where reduced non-specific binding is desired.
